5-Chloro-3-nitro-1H-indazole
Description
Properties
IUPAC Name |
5-chloro-3-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIAVVOZOGDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20760391 | |
| Record name | 5-Chloro-3-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20760391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98083-46-6 | |
| Record name | 5-Chloro-3-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20760391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The indazole NH group acts as a meta-directing moiety, while the chloro substituent at position 5 exerts an ortho/para-directing influence. Competition between these effects favors nitration at position 3 due to the steric and electronic synergy between the NH group and chloro substituent. Typical conditions involve:
Key Considerations:
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Regioselectivity : Competitive nitration at positions 4 or 6 may occur if reaction temperatures exceed 10°C.
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Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the desired product.
Cyclization of 2-Amino-5-chloro-3-nitroacetophenone
Adapting methodologies from 3-methylindazole syntheses, this route involves forming the indazole ring via cyclization of a pre-functionalized acetophenone precursor.
Synthetic Pathway:
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Synthesis of 2-Nitro-5-chloroacetophenone :
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Reduction to 2-Amino-5-chloroacetophenone :
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Diazotization and Cyclization :
Advantages:
Halogenation-Nitrolysis of 3-Nitro-1H-indazole
This two-step approach modifies established bromination protocols by substituting bromine with chlorine.
Procedure:
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Chlorination of 3-Nitro-1H-indazole :
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Purification :
Challenges:
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Chlorination selectivity at position 5 requires strict temperature control (−5 to 0°C).
Industrial-Scale Continuous Flow Synthesis
VulcanChem highlights the use of continuous flow reactors for optimized production. This method enhances yield and purity by precise control of reaction parameters.
Process Overview:
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Step 1 : Continuous nitration of 5-chloro-1H-indazole in a microreactor (HNO₃/H₂SO₄, 5°C).
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Step 2 : In-line quenching and extraction.
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Step 3 : Crystallization in a segmented flow system.
Benefits:
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|---|
| Direct Nitration | HNO₃, H₂SO₄ | 70–80 | Moderate | 95–98 |
| Cyclization | SnCl₂, NaNO₂ | 75–80 | High | 97–99 |
| Halogenation-Nitrolysis | NCS, DMF | 85–90 | Moderate | 96–98 |
| Continuous Flow | HNO₃, microreactor | >90 | High | >99 |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-Chloro-3-amino-1H-indazole.
Substitution: 5-Substituted-3-nitro-1H-indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-Chloro-3-nitro-1H-indazole exhibits significant antimicrobial properties. It has been studied as a potential pharmaceutical intermediate due to its biological activities, particularly against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can interact with specific proteins involved in cancer pathways, indicating its potential as a lead compound in drug development . The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may inhibit enzymes or receptors associated with cancer progression .
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various indazole derivatives, including this compound. The results indicated that the compound displayed a notable zone of inhibition against tested bacteria, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial activity .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| This compound | 16 (E. coli) | 250 |
| Penicillin | 35 (E. coli) | 10 |
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows it to be used in various synthetic pathways to create novel compounds with enhanced functionalities .
Interaction Studies
Interaction studies have revealed that this compound can bind with various molecular targets within biological systems. The nitro group participates in redox reactions, influencing enzyme activity and potentially leading to therapeutic applications . Molecular docking studies have demonstrated stable binding interactions with specific proteins involved in disease pathways, further supporting its role as a candidate for drug development .
Summary of Applications
The applications of this compound can be summarized as follows:
- Antimicrobial Agent : Effective against multiple bacterial strains.
- Anticancer Compound : Potential interactions with cancer-related proteins.
- Material Science Applications : Use in synthetic pathways for novel materials.
- Biological Interaction Studies : Binding interactions with key molecular targets.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indazole Core
1-Allyl-3-chloro-5-nitro-1H-indazole
- Structure : Substituted with an allyl group (-CH₂CH=CH₂) at position 1.
- Synthesis : Alkylation of 3-chloro-5-nitroindazole with allyl bromide in acetone/KOH .
- Crystallography: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 13.3025 Å, b = 11.2505 Å, c = 7.3092 Å, β = 91.343°, and Z = 4 .
3-Chloro-1-methyl-5-nitro-1H-indazole
- Structure : Methyl group (-CH₃) at position 1.
- Synthesis : Methylation using methyl bromide or similar alkylating agents .
- Crystallography : Exhibits Cl⋯O short contacts (2.85 Å), influencing packing and stability .
- Applications : Studied for antimicrobial and antiplatelet activities .
5-Chloro-7-nitro-1H-indazole
Halogen and Functional Group Modifications
5-Fluoro-3-nitro-1H-indazole
- Structure : Fluorine replaces chlorine at position 4.
- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chloro derivatives .
5-Chloro-3-(chloromethyl)-1H-indazole
- Structure : Chloromethyl (-CH₂Cl) substituent at position 3.
- Reactivity : The chloromethyl group facilitates nucleophilic substitution, making it a versatile intermediate for further functionalization .
3-Bromo-6-chloro-5-nitro-1H-indazole
Comparative Data Table
Biological Activity
5-Chloro-3-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a fused indazole structure with chlorine and nitro substituents. The presence of the nitro group significantly influences its reactivity and biological properties, making it a subject of interest in various pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of kinase inhibition. Kinases play critical roles in cellular signaling pathways, and their modulation can lead to significant effects on cell proliferation, apoptosis, and metabolic processes.
Key Mechanisms:
- Kinase Inhibition: It has been shown to inhibit specific kinases involved in cell cycle regulation and DNA damage response, potentially leading to anti-cancer effects by disrupting normal cellular growth pathways.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of indazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
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Anticancer Studies:
- A study demonstrated that this compound derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
- The compound's ability to modulate kinase activity was linked to altered cellular responses to stress and damage, enhancing its potential as an anti-cancer agent .
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Antimicrobial Activity:
- Research indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, some derivatives showed MIC values as low as 15.6 μg/mL against resistant strains like MRSA .
- The mechanism of action involved disruption of bacterial protein synthesis and cell wall integrity, showcasing its bactericidal properties .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in a mouse model of head and neck cancer. Results indicated that the compound significantly reduced tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
In a clinical setting, derivatives were tested against various bacterial strains. The results demonstrated strong activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with some compounds outperforming traditional antibiotics in terms of potency and efficacy .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to related compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 15.6 (MRSA) | Significant tumor growth inhibition |
| 3-Chloro-5-iodo-1H-indazole | Kinase inhibition | N/A | Potential anti-cancer effects |
| 4-Chloroindazole | Moderate antimicrobial activity | 62.5 (Enterococcus) | Less potent than nitro-substituted variants |
| 5-Iodoindazole | Limited antimicrobial activity | N/A | Primarily studied for structural comparison |
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3-nitro-1H-indazole?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Cyclization : Hydrazine hydrate reacts with ketone intermediates in dimethylformamide (DMF) under reflux to form the indazole core .
- Nitration/Chlorination : Controlled nitration and chlorination steps are performed using HNO₃/H₂SO₄ or Cl₂ gas, with temperature regulation (60–80°C) to avoid over-substitution .
- Purification : Recrystallization from ethanol or DMF removes isomers and byproducts .
Characterization is achieved via ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and purity .
Q. How is the structure of this compound confirmed after synthesis?
- Spectroscopic Methods : ¹H NMR (e.g., aromatic protons at δ 8.24–8.91 ppm) and ¹³C NMR (e.g., nitro group at δ ~144 ppm) verify substitution patterns .
- X-ray Crystallography : SHELXL refines single-crystal data to resolve bond lengths/angles and confirm nitro/chloro orientations. Anisotropic displacement parameters are critical for assessing thermal motion .
Q. What solvents and reaction conditions optimize yields in functionalization reactions?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol aids recrystallization .
- Temperature : Substitutions (e.g., with sodium azide) proceed at 80–100°C, whereas reductions (e.g., nitro to amine) require lower temps (25–50°C) to avoid side reactions .
Advanced Research Questions
Q. How do electronic effects influence regioselective substitution in this compound?
- Nitro Group : The strong electron-withdrawing effect directs electrophiles to the C5 position (meta to nitro). Computational studies (e.g., MOE software) predict reactive sites via Fukui indices .
- Chloro Substituent : Steric hindrance at C5 limits bulky reagent access, favoring substitutions at C7 in certain conditions .
Contradictions in regioselectivity between experimental and computational results should be resolved by Hammett plots or kinetic isotope effects .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
- Disorder : Nitro/chloro groups may exhibit positional disorder, requiring TWIN/BASF commands for proper modeling .
- High Thermal Motion : Anisotropic displacement parameters (ADPs) for nitro groups often exceed 0.1 Ų, necessitating ISOR restraints .
Validation tools (e.g., WinGX/ORTEP ) visualize ADPs and flag outliers in the CIF file .
Q. How can contradictory data in nitro-group reduction pathways be resolved?
Q. What computational methods predict the compound’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
